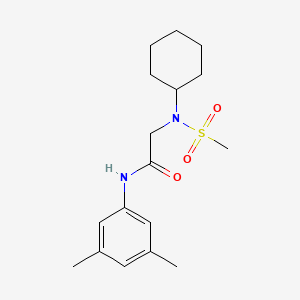
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as BMTB, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BMTB is a small molecule that belongs to the class of benzamides and has a molecular weight of 352.3 g/mol.
Mécanisme D'action
The mechanism of action of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves the inhibition of MMPs, which are responsible for the degradation of extracellular matrix proteins. 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide binds to the active site of MMPs and prevents their activity, thereby reducing the degradation of extracellular matrix proteins. This leads to the suppression of various pathological conditions such as cancer, arthritis, and cardiovascular diseases.
Biochemical and Physiological Effects
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the proliferation and migration of endothelial cells, which are involved in angiogenesis. Moreover, 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has also been found to exhibit good stability in various solvents and under different pH conditions. However, 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has certain limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has a short half-life, which limits its effectiveness in vivo.
Orientations Futures
Several future directions can be explored in the field of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide research. One of the potential areas of research is the development of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide derivatives that exhibit better pharmacological properties such as increased solubility and longer half-life. Another area of research is the investigation of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide's potential as a therapeutic agent in other diseases such as Alzheimer's disease and Parkinson's disease. Moreover, the use of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide in combination with other therapeutic agents can also be explored to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 2-amino-4-methylthiazole with 5-bromo-2,3,4-trimethylbenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place in dichloromethane as a solvent and is followed by purification through column chromatography. The yield of 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide obtained through this method is approximately 50%.
Applications De Recherche Scientifique
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix and are involved in various pathological conditions such as cancer, arthritis, and cardiovascular diseases. 5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the migration and invasion of cancer cells.
Propriétés
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-7-6-19-14(16-7)17-13(18)11-5-12(15)10(4)8(2)9(11)3/h5-6H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGOXCCYBOWUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)

![5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)


![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)

![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)
![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)
